2-Aminomethyl-3-pyridin-3-YL-propionic acid
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Overview
Description
3-amino-2-[(pyridin-3-yl)methyl]propanoic acid is an organic compound that features both an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid typically involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a catalyst such as Raney nickel . This process converts the nitrile group into an amino group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(pyridin-3-yl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-amino-2-[(pyridin-3-yl)methyl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-2-[(pyridin-3-yl)methyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at a different position.
3-amino-2-(pyridin-4-yl)methylpropanoic acid: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
3-amino-2-[(pyridin-3-yl)methyl]propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
910444-18-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
InChI Key |
UZBPYZHLMRSEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
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